N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 3-methoxyphenyl group and at the 2-position with a thioacetamide moiety linked to a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-15-6-4-5-14(11-15)26-22(28)21-18(9-10-32-21)25-23(26)33-13-20(27)24-17-8-7-16(30-2)12-19(17)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCRPKBOZASPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,2-d]pyrimidine ring system.
- Substituents : Dimethoxyphenyl and methoxyphenyl groups enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the methoxy and dimethoxy substituents.
- Final acetamide formation through acylation reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies show that derivatives targeting thioredoxin reductase (TrxR) have selective antitumor effects .
- Structure-Activity Relationship (SAR) studies suggest that modifications to the thieno[3,2-d]pyrimidine structure can enhance potency against various cancer cell lines .
Antimicrobial Activity
The compound's thienopyrimidine framework has been associated with antimicrobial properties:
- Compounds with similar structures demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli .
- The presence of the thioacetamide group may contribute to its antimicrobial efficacy.
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of Key Enzymes : Targeting enzymes such as TrxR involved in cancer cell survival.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication in cancer cells .
Case Studies
-
Study on Antitumor Efficacy : A study evaluated a series of thienopyrimidine derivatives against various human tumor cell lines. The most potent compounds exhibited IC50 values in the low micromolar range .
Compound Cell Line IC50 (µM) A KB 5.6 B DLD 7.8 C HepG2 10.0 -
Antimicrobial Evaluation : Another study assessed the antimicrobial activity of similar compounds against standard strains using disk diffusion methods.
Microorganism Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 2: Bioactivity and Physicochemical Trends
Mechanistic Insights
- The 3-methoxyphenyl group in the target compound may favor π-stacking, while trifluoromethyl groups in analogues enhance electrophilicity .
- Steric Considerations : Bulkier substituents (e.g., benzyl in CAS 451468-35-2) may hinder binding to flat enzymatic active sites, whereas smaller methoxy groups allow tighter fits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
